Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
CAS No.: 516465-78-4
Cat. No.: VC2865800
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 516465-78-4 |
---|---|
Molecular Formula | C8H10BrNO2 |
Molecular Weight | 232.07 g/mol |
IUPAC Name | ethyl 4-bromo-1-methylpyrrole-2-carboxylate |
Standard InChI | InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 |
Standard InChI Key | LLOYPVFSYNFKTL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CN1C)Br |
Canonical SMILES | CCOC(=O)C1=CC(=CN1C)Br |
Introduction
Chemical Properties and Structure
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate belongs to the family of pyrrole derivatives, characterized by a five-membered aromatic heterocycle containing one nitrogen atom. The compound has a bromine atom at the 4-position, a methyl group on the nitrogen atom, and an ethyl carboxylate group at the 2-position of the pyrrole ring.
Basic Identification Data
The basic identification data for ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is presented in Table 1.
Table 1: Identification Information of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Parameter | Value |
---|---|
CAS Number | 516465-78-4 |
PubChem CID | 72210990 |
IUPAC Name | ethyl 4-bromo-1-methylpyrrole-2-carboxylate |
Molecular Formula | C8H10BrNO2 |
Molecular Weight | 232.07 g/mol |
InChI | InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 |
InChIKey | LLOYPVFSYNFKTL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CN1C)Br |
Structural Features
The structure of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole core with three key functional groups:
-
A bromine atom at the 4-position, which provides a reactive site for various coupling reactions
-
A methyl group attached to the nitrogen atom, which alters the electronic properties of the pyrrole ring
-
An ethyl carboxylate group at the 2-position, which offers opportunities for further functionalization
The presence of these functional groups creates a molecule with distinctive chemical reactivity patterns and potential for diverse transformations.
Applications in Organic Synthesis
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis due to its multiple reactive sites.
Coupling Reactions
The bromine atom at the 4-position makes this compound particularly valuable for various coupling reactions:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Sonogashira coupling with terminal alkynes
-
Heck coupling with alkenes
-
Stille coupling with organostannanes
Applications in Medicinal Chemistry
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its derivatives have significant applications in medicinal chemistry.
Precursor for Bioactive Compounds
The compound serves as a precursor for the synthesis of various bioactive molecules that interact with specific biological targets, including:
-
Enzyme inhibitors
-
Receptor modulators
-
Anti-inflammatory agents
-
Antimicrobial compounds
Comparison with Similar Compounds
Understanding the relationship between ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and structurally similar compounds provides valuable context for its applications and properties.
Structural Analogs
Table 2 presents a comparison of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with closely related compounds.
Table 2: Comparison of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with Related Compounds
Compound | CAS Number | Molecular Formula | Structural Difference |
---|---|---|---|
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 516465-78-4 | C8H10BrNO2 | Reference compound |
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 1196-90-3 | C7H8BrNO2 | Methyl ester instead of ethyl ester |
Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 433267-55-1 | C7H8BrNO2 | No methyl group on nitrogen |
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | 875160-43-3 | C6H6BrNO2 | Carboxylic acid instead of ethyl ester |
Methyl 3-bromopyrrole-2-carboxylate | 941714-57-4 | C6H6BrNO2 | Bromine at position 3 instead of 4 |
Reactivity Differences
The structural variations among these compounds lead to differences in reactivity:
-
The methyl group on the nitrogen atom affects the electron density of the pyrrole ring, influencing its reactivity in electrophilic substitution reactions
-
The nature of the ester group (methyl vs. ethyl) impacts the steric hindrance and reactivity in nucleophilic transformations
-
The position of the bromine atom (3 vs. 4) determines the regioselectivity in coupling reactions
Research Findings and Future Directions
Current Research Applications
Recent investigations have explored various aspects of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and related compounds:
-
Development of novel synthetic methodologies for pyrrole derivatives
-
Design of pyrrole-based compounds with enhanced biological activities
-
Investigation of structure-activity relationships in pyrrole-containing drug candidates
-
Exploration of catalytic methods for selective functionalization of pyrrole scaffolds
Future Research Directions
Potential areas for future research involving ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate include:
-
Development of more efficient and sustainable synthetic routes
-
Exploration of novel catalytic systems for selective transformations
-
Investigation of its potential in materials science applications
-
Further studies on the biological activities of derivatives
-
Application in combinatorial chemistry for drug discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume